molecular formula C19H22N2O4S2 B11232680 5-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

5-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11232680
M. Wt: 406.5 g/mol
InChI Key: UZKWIQBBYVBTHU-UHFFFAOYSA-N
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Description

5-METHANESULFONYL-N-[2-(PHENYLSULFANYL)ETHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that features a benzoxazepine core, a methanesulfonyl group, and a phenylsulfanyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHANESULFONYL-N-[2-(PHENYLSULFANYL)ETHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative and a suitable electrophile.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonation of the benzoxazepine core using methanesulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Phenylsulfanyl Ethyl Side Chain: This can be done through a nucleophilic substitution reaction where the benzoxazepine derivative reacts with a phenylsulfanyl ethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylsulfanyl group can undergo oxidation to form a sulfone derivative.

    Reduction: The methanesulfonyl group can be reduced to a methyl group under strong reducing conditions.

    Substitution: The benzoxazepine core can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) complexes.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of methyl-substituted benzoxazepine.

    Substitution: Various substituted benzoxazepine derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-METHANESULFONYL-N-[2-(PHENYLSULFANYL)ETHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The methanesulfonyl and phenylsulfanyl groups may play a role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-METHANESULFONYL-N-[2-(PHENYLSULFANYL)ETHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE
  • 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE

Uniqueness

The uniqueness of 5-METHANESULFONYL-N-[2-(PHENYLSULFANYL)ETHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H22N2O4S2

Molecular Weight

406.5 g/mol

IUPAC Name

5-methylsulfonyl-N-(2-phenylsulfanylethyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C19H22N2O4S2/c1-27(23,24)21-13-11-18(25-17-10-6-5-9-16(17)21)19(22)20-12-14-26-15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3,(H,20,22)

InChI Key

UZKWIQBBYVBTHU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NCCSC3=CC=CC=C3

Origin of Product

United States

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